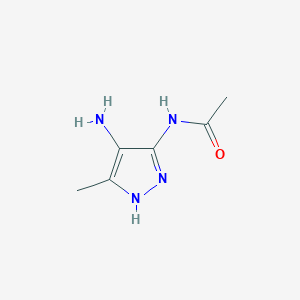
N-(2-aminophenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-4-methoxybenzamide, also known as APMA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
N-(2-aminophenyl)-4-methoxybenzamide works by binding to proteases and undergoing a chemical reaction that results in the release of a fluorescent molecule. This allows for the detection and measurement of protease activity in cells and tissues.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-4-methoxybenzamide has been found to have minimal toxicity in cells and has been shown to be stable under a range of conditions. It has also been found to be cell-permeable, allowing for its use in live cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-aminophenyl)-4-methoxybenzamide in lab experiments include its stability and cell-permeability, as well as its potential as a fluorescent probe for the detection of proteases. However, limitations include the need for specialized equipment for fluorescent detection and the potential for interference from other fluorescent molecules.
Zukünftige Richtungen
For research on N-(2-aminophenyl)-4-methoxybenzamide include the development of new methods for its synthesis and the exploration of its potential for use in the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of N-(2-aminophenyl)-4-methoxybenzamide and its potential applications in the field of protease research.
Wissenschaftliche Forschungsanwendungen
N-(2-aminophenyl)-4-methoxybenzamide has been used in scientific research for its potential as a fluorescent probe for the detection of proteases. It has also been studied for its potential use in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Eigenschaften
CAS-Nummer |
103517-57-3 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
BDYVCYUXCNZYRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)



![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)

